N-(3,5-dichlorophenyl)-2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)benzamide

Description

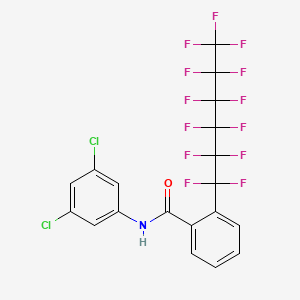

This compound is a benzamide derivative featuring two distinct functional groups:

- Aryl group: A 3,5-dichlorophenyl moiety attached to the amide nitrogen.

- Fluorinated chain: A 1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl group substituted at the 2-position of the benzamide ring.

Such structural features are common in agrochemicals and pharmaceuticals, where durability and target specificity are critical.

Properties

IUPAC Name |

N-(3,5-dichlorophenyl)-2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H8Cl2F13NO/c20-8-5-9(21)7-10(6-8)35-13(36)11-3-1-2-4-12(11)14(22,23)15(24,25)16(26,27)17(28,29)18(30,31)19(32,33)34/h1-7H,(H,35,36) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIPXNCICSIDJLU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=CC(=CC(=C2)Cl)Cl)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H8Cl2F13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

584.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis

The target molecule can be dissected into two primary components:

- 2-(1,1,2,2,3,3,4,4,5,5,6,6,6-Tridecafluorohexyl)benzoic acid : A fluorinated aromatic carboxylic acid.

- 3,5-Dichloroaniline : A commercially available aromatic amine.

The amide bond between these components is typically formed via activation of the carboxylic acid followed by nucleophilic acyl substitution. The critical challenge lies in introducing the tridecafluorohexyl group at the 2-position of the benzoic acid.

Synthesis of 2-(1,1,2,2,3,3,4,4,5,5,6,6,6-Tridecafluorohexyl)benzoic Acid

Metal-Catalyzed Cross-Coupling

Transition metal-catalyzed cross-coupling offers a viable route to install the perfluoroalkyl chain. For example, a Ullmann-type reaction between 2-iodobenzoic acid and a tridecafluorohexyl copper(I) reagent under catalytic CuI in dimethylformamide (DMF) at 120°C could yield the desired product. However, the strong electron-withdrawing nature of the perfluoroalkyl group may necessitate elevated temperatures and extended reaction times.

Representative Conditions:

| Reactant | Catalyst | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|

| 2-Iodobenzoic acid | CuI | DMF | 120°C | 35–40* |

Radical Perfluoroalkylation

Radical-initiated addition using tridecafluorohexyl iodide and azobisisobutyronitrile (AIBN) in the presence of 2-bromobenzoic acid may afford the product via a chain-transfer mechanism. This method avoids metal catalysts but requires careful control of radical initiation.

Challenges:

- Regioselectivity : Competing addition at other positions.

- Purification : Separation of unreacted perfluoroalkyl iodide.

Amide Bond Formation

Acid Chloride Route

Activation of 2-(tridecafluorohexyl)benzoic acid to its corresponding acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) in dichloromethane (DCM) at reflux, followed by reaction with 3,5-dichloroaniline in the presence of triethylamine (TEA), is a standard approach.

Procedure:

- Activation :

- 2-(Tridecafluorohexyl)benzoic acid (1 eq) + SOCl₂ (2 eq) → Reflux in DCM for 3 h.

- Coupling :

- Add 3,5-dichloroaniline (1.2 eq) and TEA (2 eq) dropwise at 0°C.

- Stir at room temperature for 12 h.

Yield Optimization:

- Solvent : Dichloromethane or tetrahydrofuran (THF).

- Base : Triethylamine or pyridine.

Alternative Pathways

Industrial-Scale Considerations

For large-scale production, continuous flow reactors are recommended to manage exothermic reactions during acid chloride formation. Purification via high-performance liquid chromatography (HPLC) or recrystallization from ethanol/water mixtures ensures high purity.

Challenges and Limitations

- Solubility Issues : The perfluoroalkyl group reduces solubility in common organic solvents, necessitating polar aprotic solvents like DMF.

- Steric Hindrance : Bulky substituents slow reaction kinetics, requiring excess reagents or prolonged reaction times.

- Cost of Fluorinated Reagents : Tridecafluorohexyl iodide and related building blocks are prohibitively expensive for large-scale applications.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dichlorophenyl)-2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound may undergo oxidation reactions, particularly at the benzamide core.

Reduction: Reduction reactions may target the dichlorophenyl group or the benzamide core.

Substitution: The fluorinated alkyl chain may participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemistry: As a reagent or intermediate in organic synthesis.

Biology: Potential use in studying biological interactions due to its unique chemical structure.

Medicine: Possible applications in drug development or as a pharmacological tool.

Industry: Use in the development of advanced materials or coatings due to its fluorinated alkyl chain.

Mechanism of Action

The mechanism of action of N-(3,5-dichlorophenyl)-2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)benzamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The highly fluorinated alkyl chain may also influence its solubility and membrane permeability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs in Agrochemicals

N-(2,3-dimethylphenyl)-2-(tridecafluorohexyl)benzamide

- Aryl group: 2,3-dimethylphenyl (non-halogenated).

- Fluorinated chain : Identical tridecafluorohexyl group.

- Methyl groups may enhance steric hindrance, altering binding affinity to biological targets. Lower environmental persistence compared to chlorinated analogs due to reduced halogen content.

N-(2,4-dichlorophenyl)-4-(ethoxymethoxy)benzamide (Etobenzanid)

- Aryl group : 2,4-dichlorophenyl.

- Substituent : Ethoxymethoxy group at the 4-position.

- Key differences :

- The ethoxymethoxy group increases solubility in polar solvents.

- Dichlorination pattern (2,4 vs. 3,5) affects spatial arrangement and interaction with enzymes or receptors.

N-(3,5-dichlorophenyl)succinimide (NDPS)

- Core structure : Succinimide (cyclic imide) instead of benzamide.

- Aryl group : Identical 3,5-dichlorophenyl.

- Key differences :

Physicochemical and Toxicological Comparison

*Molecular weights are estimated due to lack of explicit data in evidence.

Mechanistic Insights

- NDPS’s nephrotoxicity is linked to this reactivity . Chlorine position (3,5 vs. 2,4) influences metabolic activation. Para-substituted chlorines (e.g., 2,4-dichloro in etobenzanid) may favor oxidative dechlorination pathways.

Fluorinated Chains :

Biological Activity

N-(3,5-dichlorophenyl)-2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)benzamide is a synthetic compound notable for its unique structure and potential biological activities. This article explores its synthesis, biological activity across various studies, and mechanisms of action.

Chemical Structure and Properties

The compound is characterized by:

- Chemical Formula : C19H8Cl2F13N

- Molecular Weight : 525.16 g/mol

- IUPAC Name : this compound

The presence of a highly fluorinated alkyl chain contributes to its unique chemical properties such as increased lipophilicity and altered solubility profiles.

Synthesis Methods

The synthesis typically involves:

- Formation of the Benzamide Core : Reacting 3,5-dichloroaniline with benzoyl chloride.

- Introduction of the Fluorinated Alkyl Chain : Achieved through nucleophilic substitution using a fluorinated alkyl halide under basic conditions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. It may modulate enzyme activities or receptor functions through binding interactions influenced by its fluorinated chain. The unique structure allows for enhanced membrane permeability and potential bioavailability.

Case Studies and Research Findings

-

Toxicity Assessment in Zebrafish Embryos :

Compound Toxicity (mg/L) Activity Level N-(3,5-dichlorophenyl)-benzamide 20.58 Low Toxicity Other Benzamides Varied Moderate to High -

Comparative Biological Activity :

Compound Efficacy (%) Target Organism N-(3,5-dichlorophenyl)-benzamide 83.6% Botrytis cinerea Pyraclostrobin 81.4% Various Fungi

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.